N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-6-(methylsulfanyl)-1,3-benzothiazol-2-amine
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Description
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-6-(methylsulfanyl)-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C17H14N4O2S2 and its molecular weight is 370.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Properties
The synthesis of 1,3,4-oxadiazole derivatives, including those similar to the compound , often involves reactions of ester ethoxycarbonylhydrazones with primary amines, leading to various derivatives with potential biological activities (Bektaş et al., 2007). Structural modifications, such as acylation and substitution, can significantly influence the biological and chemical properties of these compounds, making them subjects of interest in medicinal chemistry and material science research.
Antimicrobial Activities
Some 1,3,4-oxadiazole derivatives exhibit antimicrobial activities against various microorganisms. The synthesis of novel triazole derivatives and their antimicrobial evaluation has been a significant area of research, with some compounds showing good to moderate activities against test microorganisms (Bektaş et al., 2007). These findings underscore the potential of 1,3,4-oxadiazole derivatives, including those related to the compound , in developing new antimicrobial agents.
Anticancer Evaluation
The anticancer properties of 1,3,4-oxadiazole derivatives have also been explored, with some compounds being synthesized and evaluated against human cancer cell lines, demonstrating good to moderate activity (Yakantham et al., 2019). These studies highlight the potential therapeutic applications of such compounds in oncology, offering a foundation for further development and optimization.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c1-22-11-5-3-10(4-6-11)15-20-21-16(23-15)19-17-18-13-8-7-12(24-2)9-14(13)25-17/h3-9H,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZOOXIPOJLTHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(S3)C=C(C=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.